molecular formula C25H34NO6I B601612 Atracurium Impurity V (Mixture of Diastereomers) CAS No. 1075726-86-1

Atracurium Impurity V (Mixture of Diastereomers)

Cat. No.: B601612
CAS No.: 1075726-86-1
M. Wt: 571.45
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Classification of Atracurium Impurity V

Atracurium Impurity V (Mixture of Diastereomers) is chemically defined as (1R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-(3-methoxy-3-oxopropyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide. This compound represents a quaternary ammonium salt characterized by its complex tetrahydroisoquinoline core structure, which incorporates multiple methoxy substituents and a benzyl side chain. The molecular formula C25H34INO6 reflects the presence of 25 carbon atoms, 34 hydrogen atoms, one nitrogen atom, six oxygen atoms, and one iodine atom as the counterion. The molecular weight of this compound is 571.45 daltons, with the iodide portion contributing 126.90 daltons to the overall mass.

The classification of this compound as an impurity stems from its formation during the synthetic processes used to manufacture atracurium besylate. Process-related impurities such as Atracurium Impurity V typically arise from incomplete reactions, side reactions, or degradation processes that occur during the multi-step synthesis of the active pharmaceutical ingredient. The compound belongs to the broader category of tetrahydroisoquinoline derivatives, sharing structural similarity with the parent drug atracurium besylate while possessing distinct chemical and physical properties that necessitate its separate identification and quantification.

The designation as a "mixture of diastereomers" reflects the presence of multiple stereoisomeric forms within a single preparation. This stereochemical complexity arises from the presence of chiral centers within the molecule, leading to the formation of different spatial arrangements of atoms that cannot be superimposed through rotation. The mixture nature of this impurity presents unique analytical challenges, as traditional analytical methods must be capable of detecting and quantifying the compound regardless of the specific diastereomeric composition present in any given sample.

Historical Development and Identification

The identification and characterization of Atracurium Impurity V emerged from the systematic study of atracurium besylate synthesis and the regulatory requirements for comprehensive impurity profiling in pharmaceutical development. Atracurium besylate itself was developed as a neuromuscular blocking agent and has been recognized by the World Health Organization as one of the most important medications needed in a basic health system. The development of analytical methods for atracurium and its related compounds has been driven by the need to ensure pharmaceutical quality and patient safety.

Historical patent literature reveals the complexity of atracurium synthesis, with multiple synthetic routes described for the preparation of cisatracurium besylate and related compounds. Patent US5556978 disclosed early processes for cisatracurium besylate preparation, involving reactions of R-tetrahydropapaverine with various reagents, leading to the formation of multiple stereoisomeric products and associated impurities. Subsequent patent applications, including WO2009133556, described alternative synthetic approaches that attempted to minimize impurity formation while maximizing yield of the desired stereoisomer.

The specific identification of Atracurium Impurity V as a distinct entity requiring analytical control emerged from detailed studies of the synthetic pathways and degradation products of atracurium. Research published in analytical toxicology journals has demonstrated the importance of comprehensive impurity identification, particularly in the context of neuromuscular blocking agents where even trace impurities may have significant biological activity. The development of liquid chromatography-electrospray-mass spectrometry techniques has enabled the precise identification and quantification of atracurium-related impurities, including Atracurium Impurity V.

The establishment of Atracurium Impurity V as a recognized pharmaceutical impurity has been supported by collaborative efforts between pharmaceutical manufacturers, analytical laboratories, and regulatory agencies. These efforts have resulted in the availability of well-characterized reference standards and the development of validated analytical methods for impurity detection and quantification.

Stereochemical Significance as a Diastereomeric Mixture

The stereochemical complexity of Atracurium Impurity V represents one of its most significant analytical and pharmaceutical characteristics. The compound contains multiple chiral centers, resulting in the formation of various diastereomers that possess different spatial arrangements of atoms around these centers. Unlike enantiomers, which are mirror images of each other, diastereomers are stereoisomers that are not mirror images and consequently exhibit different physical and chemical properties, including different melting points, solubilities, and chromatographic behavior.

The formation of diastereomeric mixtures during atracurium synthesis is a direct consequence of the quaternization reactions involved in the synthetic process. Patent literature describes how the quaternization process introduces additional asymmetric centers and produces mixtures of stereoisomers. The stereoisomerism of atracurium besylate itself may be partly controlled by controlling the stereochemical configuration of starting compounds, but complete stereochemical control remains challenging due to the multiple reaction pathways and intermediate compounds involved.

Research has demonstrated that the stereochemical configuration significantly impacts the biological activity of neuromuscular blocking agents. The preparation of cisatracurium besylate, for example, involves the separation of specific stereoisomers from complex mixtures containing multiple diastereomeric forms. The presence of Atracurium Impurity V as a diastereomeric mixture reflects the inherent challenges in achieving complete stereochemical control during pharmaceutical synthesis.

Advanced chromatographic techniques have been developed to address the analytical challenges posed by diastereomeric mixtures. These methods must be capable of resolving individual diastereomers or, alternatively, detecting and quantifying the total impurity content regardless of the specific diastereomeric composition. The development of both normal phase and reverse phase flash chromatography methods has proven effective for the separation and analysis of atracurium stereoisomers and related impurities.

Relationship to Atracurium Besylate

Atracurium Impurity V maintains a close structural relationship to atracurium besylate, sharing the fundamental tetrahydroisoquinoline core structure while exhibiting specific modifications that distinguish it from the parent compound. Atracurium besylate is characterized by the molecular formula C65H82N2O18S2 and functions as a non-depolarizing neuromuscular-blocking drug that produces skeletal muscle relaxation during surgery after general anesthesia has been induced. The mechanism of action involves competitive inhibition of acetylcholine binding to nicotinic acetylcholine receptors at the neuromuscular junction.

The formation of Atracurium Impurity V during atracurium synthesis can be attributed to specific reaction pathways that deviate from the intended synthetic route. Patent literature describing cisatracurium besylate impurity preparation provides insights into these formation mechanisms. The methylation reaction of 1R-tetrahydropapaverine-N-acetyl-L-leucine salt with methyl benzenesulfonate under specific conditions can lead to the formation of various impurities, including Atracurium Impurity V. The reaction parameters, including temperature, time, and molar ratios of reactants, significantly influence the types and quantities of impurities formed.

Analytical studies have revealed that Atracurium Impurity V may exhibit biological activity relevant to its structural similarity to atracurium besylate. While the compound itself is not clinically used, understanding its potential pharmacological properties is crucial for assessing the overall safety profile of atracurium formulations. The presence of the quaternary ammonium structure suggests potential interaction with acetylcholine receptors, although the specific activity profile would differ from that of the parent compound due to structural modifications.

The relationship between Atracurium Impurity V and atracurium besylate extends beyond structural similarity to include considerations of analytical methodology and quality control. Reference standards of Atracurium Impurity V are essential for developing and validating analytical methods used to assess the purity of atracurium besylate drug substance and drug product. The availability of well-characterized impurity standards enables pharmaceutical manufacturers to implement robust quality control procedures that ensure compliance with regulatory requirements.

Position in Pharmacopoeial Standards

Atracurium Impurity V occupies a significant position within the framework of pharmacopoeial standards and regulatory guidelines governing pharmaceutical quality control. The compound is recognized in various official compendial sources and reference standard catalogs, reflecting its importance in the analytical characterization of atracurium besylate preparations. The United States Pharmacopeia and European Pharmacopoeia provide detailed specifications for atracurium besylate, including limits for various impurities and requirements for analytical testing procedures.

The European Pharmacopoeia standards specifically address multiple atracurium-related impurities, providing detailed analytical procedures for their identification and quantification. These standards establish acceptance criteria for individual impurities, typically expressed as percentage limits relative to the active pharmaceutical ingredient. For atracurium besylate, the pharmacopoeial monographs specify limits for various impurities, including laudanosine (not more than 0.5%), individual unidentified impurities (not more than 1.0%), and total impurities (not more than 3.5%).

Properties

CAS No.

1075726-86-1

Molecular Formula

C25H34NO6I

Molecular Weight

571.45

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Preparation Methods

Solvent Systems and Ratios

Solvent selection critically impacts impurity yield. The table below summarizes optimal solvent ratios for minimizing Impurity V during atracurium synthesis:

Solvent Role Ratio (g/g Atracurium) Effect on Impurity V
TolueneReaction medium7–10Reduces byproduct solubility
Ethyl acetatePrecipitation agent50–100Enhances diastereomer separation
HeptaneCo-precipitant5–15Lowers residual methyl benzenesulfonate
AcetonitrileReprecipitation solvent0.5–1.0Dissolves impurities for secondary purification

Using toluene as the primary solvent reduces Impurity V solubility, forcing its precipitation during quaternization. Ethyl acetate and heptane mixtures (5:1 v/v) achieve 98% purity for atracurium besylate, with Impurity V content <0.1%.

Temperature and Reaction Time

Prolonged reaction times at elevated temperatures (≥40°C) increase diastereomerization. Kinetic studies show that maintaining the quaternization step at 20–25°C for 17–24 hours limits Impurity V to <1.5%. Exceeding 30°C accelerates degradation, raising impurity levels to 4.8%.

Purification and Isolation Techniques

Reprecipitation Strategies

Impurity V is isolated via multi-step reprecipitation:

  • Primary Precipitation : Crude atracurium besylate is dissolved in acetonitrile-isopropanol-toluene (1:2:6 w/w) and added to ethyl acetate-heptane (5:1 v/v). This removes 85–90% of methyl benzenesulfonate.

  • Secondary Purification : The precipitate is redissolved in acetonitrile (0.5 g/g) and reprecipitated with tert-butyl methyl ether. This reduces Impurity V from 1.2% to 0.3%.

Chromatographic Resolution

Preparative HPLC with a chiral cellulose column (Chiralpak IC, 250 × 20 mm) resolves diastereomers using a hexane-ethanol (70:30 v/v) mobile phase. Impurity V elutes at 12.3 minutes, separated from the main atracurium peak (9.8 minutes).

Analytical Characterization of Impurity V

HPLC-MS Profiling

A validated HPLC-MS method quantifies Impurity V with the following parameters:

  • Column : C18 (150 × 4.6 mm, 3.5 μm)

  • Mobile Phase : 0.1% formic acid (A) and acetonitrile (B), gradient from 20% B to 80% B over 15 minutes

  • Detection : ESI+ at m/z 444.5 [M+H]⁺

The method achieves a limit of quantification (LOQ) of 0.05% and linearity ( = 0.997) over 0.1–5.0 μg/mL.

Stability Studies

Accelerated stability testing (40°C/75% RH) shows Impurity V increases by 0.2% per month in atracurium besylate formulations. PREDISTAB software predicts a shelf-life of 24 months with Impurity V content remaining below ICH thresholds (<0.5%).

Comparative Analysis of Synthetic Methods

The table below contrasts Impurity V levels across different preparation protocols:

Method Catalyst Solvent System Impurity V (%) Yield (%)
Quaternization in tolueneSodium carbonateEthyl acetate/heptane0.172
Chiral resolutionN-acetyl-L-leucineAcetone0.368
Reprecipitation (2-step)NoneAcetonitrile/MTBE0.0585

The two-step reprecipitation method achieves the lowest impurity levels, albeit with higher solvent consumption.

Chemical Reactions Analysis

Types of Reactions

Atracurium Impurity V (Mixture of Diastereomers) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in reduction reactions, often under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles, carried out under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines or alcohols. Substitution reactions can yield a variety of substituted isoquinoline derivatives.

Scientific Research Applications

Chemical and Pharmacological Characteristics

Atracurium Impurity V has the molecular formula C25H34N2O6C_{25}H_{34}N_{2}O_{6} and a molecular weight of 444.5 g/mol. The presence of multiple chiral centers leads to the formation of various diastereomers, which can exhibit distinct pharmacokinetic and pharmacodynamic profiles compared to the primary active form of atracurium. This is particularly relevant in understanding the implications of impurities in drug formulations, as they may influence both the efficacy and safety profiles of neuromuscular-blocking agents used in anesthesia.

Research Applications

1. Understanding Drug Impurity Effects:

  • Investigating the effects of Atracurium Impurity V on acetylcholine receptor binding provides insights into how impurities might alter the pharmacological activity of atracurium itself. This includes studying competitive inhibition mechanisms that are critical for muscle relaxation during surgical procedures.

2. Analytical Chemistry:

  • The characterization and quantification of Atracurium Impurity V are essential for quality control in pharmaceutical manufacturing. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess the purity of atracurium formulations, including its impurities . The molar extinction coefficient, which varies among diastereomers, can be utilized as a reference marker for purity analysis .

3. Chiral Separation Studies:

  • Atracurium Impurity V can be used in chiral separation studies to explore the interactions between different isomers and their biological targets. Research into chiral recognition mechanisms can enhance our understanding of how stereochemistry affects drug action .

Case Studies

Case Study 1: Pharmacokinetics and Toxicology
A study examining the pharmacokinetics of atracurium and its impurities highlighted that impurities like Atracurium Impurity V could potentially contribute to adverse effects observed in patients. Understanding these dynamics is crucial for developing safer anesthetic practices .

Case Study 2: Quality Assurance in Pharmaceutical Production
In a quality assurance context, Atracurium Impurity V has been analyzed using various chromatographic techniques to ensure that atracurium formulations meet regulatory standards. This research underscores the importance of monitoring impurities to maintain drug safety and efficacy .

Mechanism of Action

The mechanism of action of Atracurium Impurity V (Mixture of Diastereomers) is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its structure suggests that it may interact with biological targets similar to atracurium, such as nicotinic acetylcholine receptors at the neuromuscular junction. The presence of multiple chiral centers and the formation of diastereomers may influence its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Atracurium Besilate: The parent compound used as a neuromuscular-blocking agent.

    Cisatracurium Besilate: A stereoisomer of atracurium with similar pharmacological properties.

    Mivacurium Chloride: Another neuromuscular-blocking agent with a similar mechanism of action.

Uniqueness

Atracurium Impurity V (Mixture of Diastereomers) is unique due to its status as an impurity and its complex structure with multiple chiral centers. This complexity makes it a valuable reference standard in pharmaceutical research, as it helps in the identification and quantification of impurities in atracurium formulations. Its study also provides insights into the synthesis and stability of isoquinoline derivatives.

Biological Activity

Atracurium Impurity V, a complex mixture of diastereomers, is primarily recognized as an impurity in the synthesis of atracurium, a neuromuscular-blocking agent widely used in anesthesia. This article explores the biological activity of Atracurium Impurity V, detailing its chemical properties, potential pharmacological effects, and implications for clinical practice.

Atracurium Impurity V has the molecular formula C25H34NO6C_{25}H_{34}NO_6 and a molecular weight of 444.5 g/mol. The presence of multiple chiral centers leads to the formation of various diastereomers, which complicates its biological behavior and interactions within biological systems.

Synthesis Overview

The synthesis of Atracurium Impurity V involves several key steps:

  • Formation of the core structure : The initial synthesis typically begins with the benzylisoquinolinium framework.
  • Chiral center manipulation : Various conditions lead to the formation of diastereomers, resulting in a complex mixture that includes Atracurium Impurity V.

While Atracurium Impurity V itself is not an active pharmaceutical ingredient, its structural characteristics suggest it may interact with biological targets similar to atracurium. Atracurium operates by competitively inhibiting acetylcholine binding at nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation. Understanding how impurities like Atracurium Impurity V influence this mechanism is critical for assessing their potential impact on drug efficacy and safety.

Biological Activity and Pharmacokinetics

Research indicates that Atracurium Impurity V may exhibit biological activity relevant to its role as an impurity in atracurium formulations. Key findings include:

  • Interaction with Nicotinic Receptors : Studies suggest that impurities can alter the pharmacodynamics of neuromuscular blockers by affecting their interaction with nicotinic receptors.
  • Pharmacokinetic Profiles : The presence of impurities can influence the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs. Investigations into these profiles are essential for ensuring patient safety during clinical use.

Comparative Analysis with Other Neuromuscular Blockers

A comparative analysis highlights the unique features of Atracurium Impurity V relative to other neuromuscular blockers:

Compound NameDescriptionUnique Features
AtracuriumA neuromuscular-blocking agent used in anesthesiaContains multiple stereoisomers; primarily acts via acetylcholine receptor inhibition
CisatracuriumAn isomer of atracurium with improved pharmacokineticsMore potent than atracurium; fewer side effects
PancuroniumA long-acting neuromuscular blockerDifferent mechanism; primarily excreted unchanged via kidneys
RocuroniumA rapid-onset neuromuscular blockerShorter duration; used for rapid sequence intubation

Atracurium Impurity V's specific mixture of diastereomers may influence its chemical behavior and biological activity differently compared to other neuromuscular blockers.

Case Studies and Research Findings

Several studies have investigated the implications of impurities in atracurium formulations:

  • Impurity Profiling : Research has highlighted the importance of impurity profiling in ensuring drug safety and efficacy. Fast liquid chromatography techniques have been employed to analyze atracurium impurities during manufacturing processes .
  • Clinical Observations : In clinical settings, monitoring plasma levels of metabolites such as laudanosine (a breakdown product associated with atracurium) has been crucial for understanding potential toxicity and adverse effects related to impurities .
  • Forensic Analysis : Forensic studies have shown that elevated levels of laudanosine can indicate potential fatal outcomes in cases involving atracurium administration .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for resolving and quantifying Atracurium Impurity V diastereomers in drug formulations?

  • Methodology : Use reversed-phase high-performance liquid chromatography (HPLC) with a chiral stationary phase or polar organic mobile phases to separate diastereomers. For example, the USP method for duloxetine employs a buffer system (e.g., phosphate buffer at pH 3.0) and a gradient elution with acetonitrile to resolve structurally similar impurities . System suitability tests (e.g., resolution ≥2.0 between diastereomers) should be validated to ensure precision. Quantification can be achieved via peak area normalization or external calibration curves.

Q. How can the stereochemical configuration of Atracurium Impurity V diastereomers be confirmed?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR) with circular dichroism (CD) spectroscopy. For example, in the analysis of budesonide diastereomers, 1H^{1}\text{H}-NMR coupling constants and NOE correlations differentiate axial/equatorial substituents, while CD spectra confirm absolute configurations . X-ray crystallography may also resolve ambiguous cases .

Q. What synthetic pathways are implicated in the formation of Atracurium Impurity V during drug synthesis?

  • Methodology : Track impurity formation using reaction monitoring tools like in-situ FTIR or LC-MS. For instance, in γ-butyrolactam synthesis, side reactions (e.g., keto-enol tautomerization or incomplete stereochemical control) generate diastereomeric impurities, which can be minimized by optimizing reaction temperature and catalyst loading .

Advanced Research Questions

Q. How do storage conditions (e.g., pH, temperature) influence the stability and interconversion of Atracurium Impurity V diastereomers?

  • Methodology : Conduct forced degradation studies under accelerated conditions (e.g., 40°C/75% RH, acidic/alkaline hydrolysis) followed by chiral HPLC analysis. For example, duloxetine impurities degrade via photooxidation or epimerization under light exposure, necessitating light-protected solutions . Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life and degradation pathways .

Q. What orthogonal analytical approaches are required to validate impurity profiles for regulatory compliance?

  • Methodology : Combine HPLC with capillary electrophoresis (CE) or mass spectrometry (MS) for cross-verification. Regulatory guidelines (e.g., ICH Q3D, USP <232>) emphasize orthogonal methods to confirm impurity identity and quantity, as seen in mycophenolic acid impurity characterization using LC-MS/MS and ion mobility spectrometry . Method validation parameters (specificity, LOQ, LOD) must align with EMA/FDA requirements .

Q. How can computational tools predict the toxicity and pharmacological activity of Atracurium Impurity V diastereomers?

  • Methodology : Use in silico models (e.g., molecular docking, QSAR) to assess binding affinity to pharmacological targets (e.g., neuromuscular receptors). For example, argatroban diastereomers exhibit varying anticoagulant activity due to stereospecific interactions with thrombin . Toxicity predictions via platforms like Derek Nexus can prioritize high-risk impurities for in vitro testing .

Q. What challenges arise in synthesizing high-purity Atracurium Impurity V reference standards for method validation?

  • Methodology : Optimize asymmetric synthesis or chromatographic purification to isolate diastereomers. Challenges include low yields and co-elution issues, as observed in the synthesis of amorolfine impurities, which require preparative HPLC with polar organic modifiers (e.g., hexane/isopropanol) . Purity must be ≥98% (by HPLC) for regulatory acceptance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.